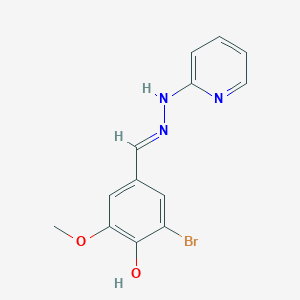![molecular formula C13H21N5O B6055900 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone](/img/structure/B6055900.png)
5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMP is a potent inhibitor of the enzyme acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. In
作用機序
5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone acts as a reversible inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. The increased levels of acetylcholine can have various effects depending on the biological system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone depend on the biological system being studied. In the nervous system, 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone can lead to increased levels of acetylcholine, which can enhance cognitive function and memory formation. In the neuromuscular junction, 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone can lead to muscle paralysis by preventing the breakdown of acetylcholine. In the cardiovascular system, 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone can lead to decreased heart rate and blood pressure due to the accumulation of acetylcholine.
実験室実験の利点と制限
One of the major advantages of using 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine accumulation in different biological systems. However, one of the limitations of using 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone is its potential toxicity. 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone is a potent inhibitor of acetylcholinesterase, which can lead to adverse effects such as muscle paralysis and respiratory failure if not used properly.
将来の方向性
There are several future directions for research involving 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone. One area of interest is the development of new acetylcholinesterase inhibitors that are more selective and less toxic than 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone. Another area of interest is the study of the effects of acetylcholine accumulation in different biological systems, such as the immune system and the gastrointestinal tract. Additionally, the use of 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone in the development of new therapies for diseases such as Alzheimer's and Parkinson's is an area of active research.
合成法
The synthesis of 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone involves several steps, including the reaction of 2-chloro-4,5-dimethylpyrimidine with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 1-methylpiperidin-2-one. The final product is then purified using column chromatography to obtain pure 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone.
科学的研究の応用
5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone has been widely used in scientific research to study the role of acetylcholinesterase in various biological processes. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes such as muscle contraction, memory formation, and cognitive function. 5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone inhibits the activity of acetylcholinesterase, which allows researchers to study the effects of acetylcholine accumulation in different biological systems.
特性
IUPAC Name |
5-[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-9-7-14-13(16-12(9)17(2)3)15-10-5-6-11(19)18(4)8-10/h7,10H,5-6,8H2,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJHSJRODYHFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)NC2CCC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(Dimethylamino)-5-methylpyrimidin-2-yl]amino]-1-methylpiperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)

![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6055841.png)

![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6055854.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)

![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]](/img/structure/B6055905.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)